molecular formula C16H12N2O2 B11048556 2-hydroxy-N-phenylquinoline-4-carboxamide

2-hydroxy-N-phenylquinoline-4-carboxamide

Cat. No.: B11048556
M. Wt: 264.28 g/mol
InChI Key: FUANIRTWAKKGCG-UHFFFAOYSA-N
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Description

2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE typically involves the reaction of quinoline derivatives with aniline under specific conditions. One common method includes the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-N-PHENYL-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core with a phenyl group, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-oxo-N-phenyl-1H-quinoline-4-carboxamide

InChI

InChI=1S/C16H12N2O2/c19-15-10-13(12-8-4-5-9-14(12)18-15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19)

InChI Key

FUANIRTWAKKGCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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